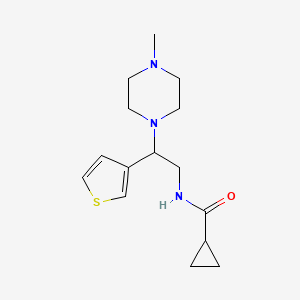
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
Description
N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound characterized by three key structural motifs:
- Cyclopropanecarboxamide: A strained cyclopropane ring linked to a carboxamide group, which enhances metabolic stability and influences binding interactions .
- 4-Methylpiperazine: A nitrogen-containing heterocycle known to improve solubility and modulate pharmacokinetics in bioactive molecules .
- Thiophene: A sulfur-containing aromatic heterocycle that contributes to π-stacking interactions and electronic properties .
Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and amide couplings, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-17-5-7-18(8-6-17)14(13-4-9-20-11-13)10-16-15(19)12-2-3-12/h4,9,11-12,14H,2-3,5-8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMVDWQJLFDPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a cyclopropanecarboxamide core linked to a 4-methylpiperazin-1-yl group and a thiophen-3-yl substituent. The unique structural components contribute to its interaction with various biological targets, suggesting potential applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may bind to the active sites of enzymes, preventing substrate binding and subsequent reactions.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. Specifically, this compound has been studied for its potential in the following areas:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Antimicrobial Properties: The presence of the thiophene moiety is associated with enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects: The compound shows promise in reducing inflammation through modulation of inflammatory mediators.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells, with IC50 values indicating potency comparable to established chemotherapeutics.
- Antimicrobial Evaluation : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
- Inflammation Model : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional groups with two classes of molecules: antineoplastic agents and imaging probes . Below is a detailed comparison:
Structural and Functional Comparison
*Calculated using standard atomic weights.
Key Differences
- Core Structure :
- Pharmacological Activity: Tozasertib targets Aurora kinases in cancer, while PT-ADA-PPR derivatives are non-therapeutic imaging tools . The target compound’s lack of a pyrimidine/pyrazole system may limit kinase affinity but could favor imaging applications.
- Synthesis Complexity :
Research Findings
- Tozasertib: Demonstrated IC50 values in the nanomolar range against leukemia cell lines, with phase II clinical trials highlighting dose-dependent toxicity .
- PT-ADA-PPR : Exhibits dual excitation/emission (488 nm/559 nm) for lysosome tracking, outperforming single-wavelength probes in photostability .
- Target Compound : Analogous thiophene-piperazine systems show moderate logP values (~2.5–3.5), suggesting blood-brain barrier permeability in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


